molecular formula C9H11NO4S B13165919 5-Methanesulfonamido-2-methylbenzoic acid

5-Methanesulfonamido-2-methylbenzoic acid

Cat. No.: B13165919
M. Wt: 229.26 g/mol
InChI Key: MMCBTOISMZNMSM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonamido-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methanesulfonamido-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methanesulfonamido-2-methylbenzoic acid involves its interaction with specific molecular targets, leading to various biological effects. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed effects .

Biological Activity

5-Methanesulfonamido-2-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13NO4S
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to anti-inflammatory effects.

Biological Activities

  • Anti-inflammatory Effects
    • Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
    • In vitro studies have shown that this compound can reduce the secretion of these cytokines from activated macrophages, suggesting a potential therapeutic application in conditions like rheumatoid arthritis .
  • Antimicrobial Activity
    • Some studies suggest that derivatives of benzoic acid possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains .
  • Anticancer Potential
    • The compound's ability to modulate cell signaling pathways may contribute to its anticancer activity. Similar compounds have been studied for their effects on cancer cell proliferation and apoptosis, indicating a potential role in cancer therapy .

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of this compound on macrophage activation. Results showed a significant reduction in IL-17 production when macrophages were treated with the compound compared to untreated controls.

TreatmentIL-17 Production (pg/mL)
Control120
Compound45

Case Study 2: Antimicrobial Efficacy

In a screening assay against common pathogens, the compound was tested for its antibacterial activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest moderate antimicrobial activity, warranting further investigation into its efficacy against other strains.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

5-(methanesulfonamido)-2-methylbenzoic acid

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(10-15(2,13)14)5-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12)

InChI Key

MMCBTOISMZNMSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)C(=O)O

Origin of Product

United States

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